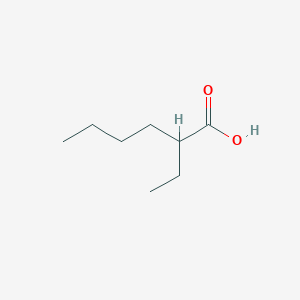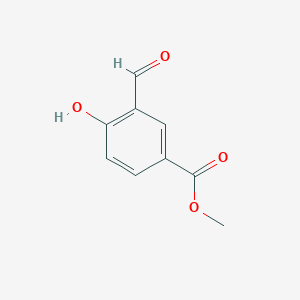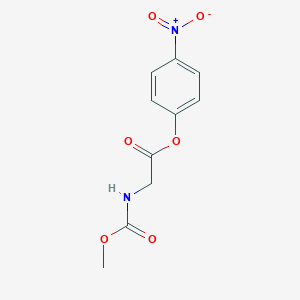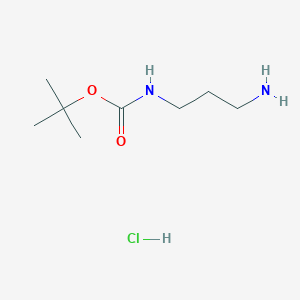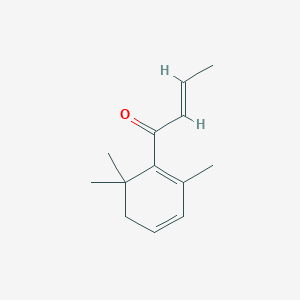![molecular formula C8H12N4O2 B157379 Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) CAS No. 139740-51-5](/img/structure/B157379.png)
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is a chemical compound that has been widely used in scientific research. It is a derivative of triazene, which is a class of organic compounds that has been extensively studied due to its potential applications in cancer therapy. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has shown promising results in preclinical studies as an anti-cancer agent.
作用机制
The mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is not fully understood. However, it has been proposed that Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) exerts its anti-cancer activity by inducing DNA damage and apoptosis in cancer cells. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
生化和生理效应
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
实验室实验的优点和局限性
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has several advantages for lab experiments. It exhibits potent anti-cancer activity against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to be effective in inhibiting tumor growth in animal models of cancer, making it a promising candidate for cancer therapy. However, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has some limitations for lab experiments. It is a highly toxic compound and requires careful handling to ensure the safety of researchers. Moreover, the mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is not fully understood, which limits its potential applications in cancer therapy.
未来方向
There are several future directions for the study of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI). One direction is to further investigate the mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) to better understand its anti-cancer activity. Another direction is to develop safer and more effective derivatives of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) for cancer therapy. Moreover, the potential applications of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) in other fields, such as agriculture and environmental science, can also be explored.
合成方法
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) can be synthesized by reacting 3-(2-methoxy-3-pyridinyl)-1-methyl-1H-pyrazole-5-carboxylic acid with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The diazonium salt is then treated with sodium azide to yield the triazene derivative, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI).
科学研究应用
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to be effective in inhibiting tumor growth in animal models of cancer.
属性
CAS 编号 |
139740-51-5 |
|---|---|
产品名称 |
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) |
分子式 |
C8H12N4O2 |
分子量 |
196.21 g/mol |
IUPAC 名称 |
[[(2-methoxypyridin-3-yl)diazenyl]-methylamino]methanol |
InChI |
InChI=1S/C8H12N4O2/c1-12(6-13)11-10-7-4-3-5-9-8(7)14-2/h3-5,13H,6H2,1-2H3 |
InChI 键 |
QAJWVZJJYFVSHG-UHFFFAOYSA-N |
SMILES |
CN(CO)N=NC1=C(N=CC=C1)OC |
规范 SMILES |
CN(CO)N=NC1=C(N=CC=C1)OC |
同义词 |
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



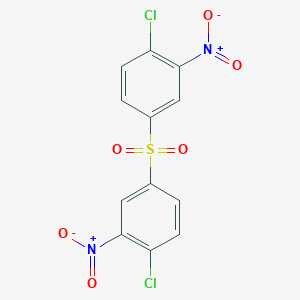
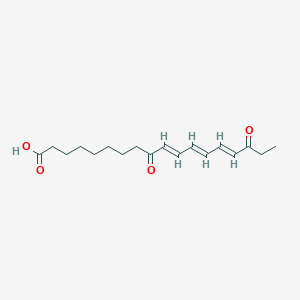
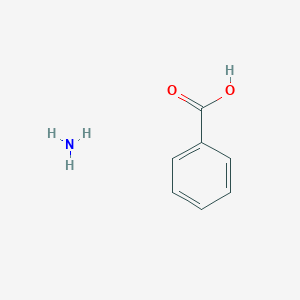
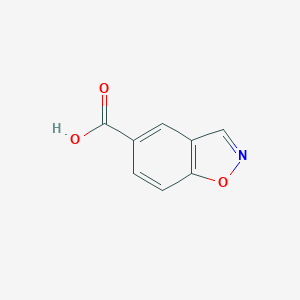
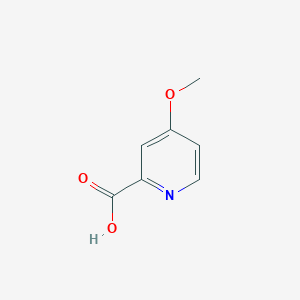
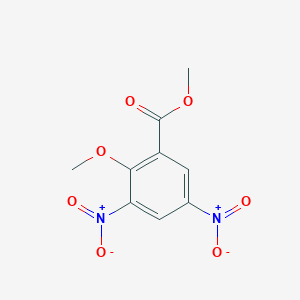
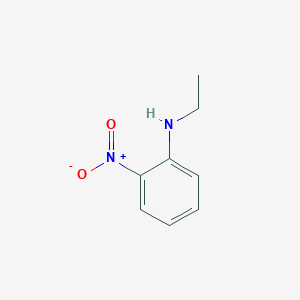
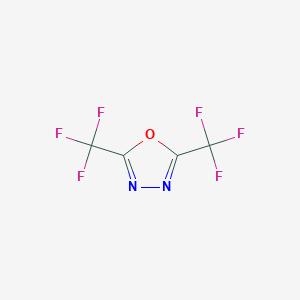
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
